molecular formula C10H7N3O3 B7459750 (2-Nitrophenyl)-pyrazol-1-ylmethanone

(2-Nitrophenyl)-pyrazol-1-ylmethanone

Cat. No.: B7459750
M. Wt: 217.18 g/mol
InChI Key: FIFQKJJLWSCPJA-UHFFFAOYSA-N
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Description

(2-Nitrophenyl)-pyrazol-1-ylmethanone is a chemical compound featuring a pyrazole core linked to a 2-nitrophenyl group via a methanone bridge. This structure classifies it as a valuable nitrogen-containing heterocycle, a scaffold well-known for its prevalence in pharmaceutical, agrochemical, and materials science research . The pyrazole moiety is a fundamental building block in medicinal chemistry due to its ability to form diverse weak interactions and π-stacking with various enzymes and biological receptors . Researchers utilize such scaffolds to explore a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticancer, antioxidant, and antifungal properties . The 2-nitro substituent on the phenyl ring can serve as a versatile handle for further synthetic modification, enabling the creation of more complex molecular architectures for structure-activity relationship (SAR) studies. Beyond biomedical applications, the electronic properties of pyrazole derivatives make them candidates for development in materials science, such as in fluorescent probes, sensors, and optoelectronic materials . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2-nitrophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-10(12-7-3-6-11-12)8-4-1-2-5-9(8)13(15)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFQKJJLWSCPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)-pyrazol-1-ylmethanone typically involves the reaction of 2-nitrobenzoyl chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone is a complex organic molecule with diverse applications in pharmaceuticals and materials science due to its interesting electronic and steric properties. Research suggests that compounds with similar structures exhibit significant biological activities, making them useful in various applications.

Applications

The applications of (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone include:

  • Pharmaceuticals
  • Materials science

Scientific Research Applications

Interaction studies: Focus on how this compound interacts with biological receptors or enzymes.
Electronic Properties: The presence of both nitro and trifluoromethyl groups introduces distinct electronic properties that could affect reactivity and interaction with biological systems.

  • Anticancer Properties: 1H-pyrazole derivatives have demonstrated inhibitory activities against various cancer-related targets, potentially leading to the construction of promising compounds . Compounds containing 1 H-pyrazole could inhibit the growth of several cancer cell types such as lung, brain, colorectal, renal, prostate, pancreatic, and blood cancer . The nitro group substitution on the phenyl ring at the N1 position of 1 H-pyrazole was chosen due to the anticancer potential of nitro-containing bioactive compounds .
  • Molecular docking simulations: Molecular docking simulations have been analyzed to examine the bio-usefulness of a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives .
  • Versatile particle engineering for biomedicine: Phenolic-enabled nanotechnology is used for particle engineering and the bottom-up synthesis of nanohybrid materials .

Potential Biological Activities

Compounds with similar structures to (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone have shown various biological activities:

Compound NameStructural FeaturesBiological Activity
3-MethylpyrazolePyrazole ring with methyl groupAntimicrobial
4-Nitrophenyl thioetherSimilar thioether functionalityAnti-inflammatory
Trifluoromethyl benzene derivativesTrifluoromethyl groupAnticancer

Case Studies

  • Antimicrobial activity: 3-Methylpyrazole, which contains a pyrazole ring with a methyl group, exhibits antimicrobial activity.
  • Anti-inflammatory effects: 4-Nitrophenyl thioether, sharing a similar thioether functionality, demonstrates anti-inflammatory properties.
  • Anticancer properties: Trifluoromethyl benzene derivatives, characterized by a trifluoromethyl group, show anticancer activity. Studies have been conducted on asymmetric MACs fused with 1-aryl-1H-pyrazole to develop new curcumin analogues .
  • Antioxidant and anti-inflammatory properties: Docking results indicated that these compounds have excellent antioxidant and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of (2-Nitrophenyl)-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. For instance, as an inhibitor of PqsD, the compound binds to the active site of the enzyme, preventing the synthesis of signal molecules essential for bacterial communication and biofilm formation . This inhibition disrupts the quorum sensing system in bacteria, reducing their virulence and ability to form biofilms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Table 1: Structural Comparison of Pyrazole Derivatives with Nitrophenyl Substituents
Compound Name Molecular Formula Substituents/Ring Systems Key Structural Observations Reference
(2-Nitrophenyl)-pyrazol-1-ylmethanone C₁₀H₇N₃O₃ Pyrazole + 2-nitrophenyl (methanone bridge) Hypothetical; inferred from analogs -
3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone C₂₁H₁₅N₃O₄ Pyrazole + phenyl + nitrofuran Intramolecular H-bond (S(7) motif); planar furan/pyrazole rings
1-(2,4-Dinitrophenyl)-3-phenyl-4-phenylsulfanyl-1H-pyrazole C₂₁H₁₅N₄O₄S Pyrazole + dinitrophenyl + sulfanyl Dihedral angles: 27.4–87.7° between rings
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one C₁₁H₈N₄O₅ Pyrazole + 4-nitrophenyl (ethanone bridge) 6 H-bond acceptors; nitro groups at 3- and 4-positions

Key Observations :

  • Planarity and Conformation: The 3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone exhibits coplanar pyrazole and furan rings (dihedral angle: 3.06°), enhancing π-π stacking and crystal packing stability . In contrast, bulkier substituents like phenylsulfanyl groups in 1-(2,4-dinitrophenyl)-3-phenyl-4-phenylsulfanyl-1H-pyrazole lead to significant non-planarity (dihedral angles up to 87.7°) .
  • Hydrogen Bonding : Intramolecular C–H⋯O bonds in nitrophenyl-pyrazole derivatives stabilize molecular conformations and influence crystal packing .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) H-Bond Acceptors Solubility (Inferred) Thermal Stability
This compound 217.19 4–5 Low (nonpolar solvents) Moderate
3-(5-Nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone 373.36 4 Moderate (DMF/ethanol) High (recrystallized)
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one 276.20 6 Low (aprotic solvents) Moderate

Key Observations :

  • Thermal Stability : Compounds with rigid planar structures (e.g., coplanar nitrofuran-pyrazole systems) exhibit higher thermal stability due to efficient crystal packing .

Key Observations :

  • Cycloaddition vs. Microwave Methods : Traditional reflux methods (e.g., xylene) require longer reaction times, while microwave-assisted synthesis reduces time but demands precise temperature control .
  • Purification: Recrystallization (ethanol/DMF) and column chromatography are standard for isolating nitro-substituted pyrazoles .
Table 4: Bioactivity of Nitrophenyl-Pyrazole Analogs
Compound Class Reported Activities Mechanism/Application Reference
Pyrazole derivatives with nitrofuran Antibacterial, antifungal Disruption of microbial membranes
Dinitrophenyl-sulfanyl pyrazoles Anti-inflammatory, antiviral Enzyme inhibition (e.g., COX-2)
Nitrophenyl-oxamic acid hydrazides Analytical standards (food safety) Detection of nitrofuran metabolites

Key Observations :

  • Antimicrobial Activity: Nitrofuran-containing pyrazoles (e.g., 3-(5-nitro-2-furyl)-1-phenyl-1H-pyrazol-4-ylmethanone) show promise against bacteria and fungi due to nitro group redox activity .
  • Analytical Applications : Derivatives like 2-nitrophenyl-oxamic acid hydrazide (NPOAH) are used as internal standards in LC-MS for detecting food contaminants .

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

(2-Nitrophenyl)-pyrazol-1-ylmethanone is synthesized via cyclization or substitution reactions:

  • Cyclocondensation : Reacting 2-nitrophenylhydrazine with α,β-unsaturated ketones (e.g., mesityl oxide) in acetic acid yields 2-pyrazoline intermediates, which oxidize to the pyrazole derivative .

  • Halogen Substitution : Nucleophilic aromatic substitution (SNAr) between 1-bromo-2-nitrobenzene and pyrazolines forms the pyrazole-nitrophenyl linkage .

Key Data :

Reaction TypeConditionsYieldReference
CyclocondensationAcOH reflux, 6–8 hrs65–78%
SNArDMSO, 80°C, 12 hrs55–62%

Nucleophilic Aromatic Substitution (SNAr)

The ortho-nitro group undergoes substitution with strong nucleophiles (e.g., amines, thiols):

  • Amine Substitution : Reaction with ethylenediamine in ethanol at 60°C replaces the nitro group with an amino group .

  • Thiol Substitution : Treatment with sodium hydrosulfide (NaSH) introduces a thiol group at the nitro position .

Kinetic Data :

NucleophileSolventTemp (°C)Rate Constant (k, s⁻¹)
EthylenediamineEthanol602.7 × 10⁻³
NaSHDMF801.9 × 10⁻³

Reduction Reactions

The nitro group is selectively reduced to an amine using:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol converts –NO₂ to –NH₂ with >90% selectivity .

  • Chemical Reduction : SnCl₂/HCl in refluxing ethanol yields the amine derivative .

Optimized Conditions :

MethodCatalyst/ReagentTime (hrs)Yield
H₂/Pd-C10% Pd-C492%
SnCl₂/HCl2 M HCl685%

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Buchwald-Hartwig : Forms C–N bonds with aryl halides (e.g., 4-bromotoluene) using Pd₂(dba)₃ and Xantphos .

Representative Yields :

Coupling PartnerProductYield
Phenylboronic acidBiaryl-pyrazole75%
4-BromotolueneN-Arylpyrazole68%

Cycloaddition and Heterocycle Formation

The pyrazole ring engages in [3+2] cycloadditions:

  • With Azides : Forms 1,2,3-triazole hybrids under Cu(I) catalysis (Click Chemistry) .

  • With Nitrile Oxides : Generates isoxazoline derivatives .

Reaction Efficiency :

Cycloaddition TypeConditionsYield
CuAAC (Click)CuSO₄, NaAsc, H₂O/tert-BuOH88%
Nitrile OxideRT, 24 hrs72%

Coordination Chemistry

The carbonyl and nitro groups act as ligands for transition metals:

  • Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂, confirmed by XRD .

  • Fe(III) Complexes : Exhibits redox activity in cyclic voltammetry .

Stability Constants :

Metal Ionlog K (Stability Constant)
Cu²⁺8.3 ± 0.2
Fe³⁺6.9 ± 0.3

Photochemical Reactivity

UV irradiation induces nitro-to-nitrito isomerization, as observed in time-resolved IR studies . This reversible process has potential in photoresponsive materials.

Quantum Yield :

λ (nm)SolventΦ (Isomerization)
365Acetonitrile0.45

Acid-Base Behavior

The pyrazole NH (pKa ~12.5) and nitro group (pKa ~−3) enable pH-dependent solubility and reactivity . Deprotonation at high pH enhances nucleophilicity at the pyrazole ring.

Biological Interactions

While not the focus here, preliminary studies note:

  • Enzyme Inhibition : Moderate activity against COX-2 (IC₅₀ = 18 µM).

  • DNA Binding : Intercalation with calf thymus DNA (Kb = 1.2 × 10⁴ M⁻¹) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-Nitrophenyl)-pyrazol-1-ylmethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling a nitro-substituted phenyl precursor (e.g., 2-nitrophenylhydrazine) with a pyrazole carbonyl derivative. For example, microwave-assisted condensation of 2-nitrophenylhydrazine with pyrazole-1-carbonyl chloride in dimethylformamide (DMF) at 80–90°C for 30 minutes can yield the target compound with ~70% efficiency. Critical parameters include solvent polarity, temperature control, and stoichiometric ratios of reactants . Alternative routes may use phosphorus oxychloride (POCl₃) as a catalyst for cyclization .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks: the pyrazole proton (δ 8.1–8.3 ppm), aromatic protons from the 2-nitrophenyl group (δ 7.5–8.5 ppm), and the methanone carbonyl (no proton signal).
  • IR : Confirm the presence of C=O (1680–1700 cm⁻¹) and nitro group (1520 cm⁻¹ asymmetric stretch, 1350 cm⁻¹ symmetric stretch).
  • Cross-validate with mass spectrometry (ESI-MS) for molecular ion [M+H]⁺ matching the theoretical mass .

Q. What computational methods predict the stability and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model the electron density distribution, HOMO-LUMO gaps (indicative of reactivity), and nitro group orientation. Solvent effects (e.g., DMSO) should be incorporated via the Polarizable Continuum Model (PCM) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) to analyze single-crystal data. Key steps:

  • Measure dihedral angles between the pyrazole ring and 2-nitrophenyl group (typically 27–45°).
  • Validate hydrogen bonding (e.g., C–H⋯O interactions between nitro and carbonyl groups) to explain packing stability .

Q. What strategies address contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Test multiple concentrations (0.1–100 µM) to differentiate between therapeutic and toxic effects.
  • Selectivity Index : Compare IC₅₀ values against mammalian cell lines (e.g., HEK293) to assess specificity.
  • Mechanistic Studies : Use fluorescence-based assays (e.g., ROS detection) to verify if bioactivity stems from nitro group redox activity .

Q. How does substituent modification (e.g., replacing nitro with amino groups) alter reactivity and pharmacological profiles?

  • Methodological Answer :

  • Reduction of Nitro to Amino : Use catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl to synthesize the amino analog.
  • Comparative SAR : Evaluate changes in logP (via HPLC), solubility (shake-flask method), and binding affinity (molecular docking with target proteins like COX-2) .

Q. What crystallographic software tools are critical for refining disordered nitro group orientations?

  • Methodological Answer : In SHELXL, apply restraints (e.g., SIMU, DELU) to model thermal motion and disorder. Use the SQUEEZE procedure (PLATON) to account for solvent-accessible voids. Validate with residual density maps (Rfactor < 5%) .

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